2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-4-7-19(24)23(21-14)13-15-8-10-22(11-9-15)20(25)17-6-5-16(26-2)12-18(17)27-3/h4-7,12,15H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAYUVIWJVNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 2,4-dimethoxybenzoyl chloride, followed by the alkylation of the resulting intermediate with a suitable pyridazinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazinone moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: It is a tool for studying biological processes related to pyridazinone derivatives.
- Medicine: It shows potential as a lead compound for developing new drugs, especially for neurological or cardiovascular diseases.
- Industry: It can be used to develop new materials or as a catalyst in chemical reactions.
Chemical Reactions
2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can participate in several types of chemical reactions:
- Oxidation: Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. Major products may include carboxylic acids or ketones, depending on specific conditions and reagents.
- Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride. Reduction could produce alcohols or amines.
- Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazinone moieties using reagents like alkyl halides or sulfonates.
The compound has potential biological activities, particularly as an inhibitor of various enzymes and receptors. Preliminary studies suggest it may interact with molecular targets such as enzymes involved in disease pathways or neurotransmitter receptors. The piperidine component may engage with neurotransmitter systems, while the pyridazinone core may inhibit certain enzymatic activities. The precise mechanism of action for this compound remains to be fully elucidated.
Mechanism of Action
The mechanism of action of 2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine moiety may interact with neurotransmitter receptors, while the pyridazinone core could inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
Key Observations:
Substituent Position and Activity: The position of methoxy groups on the benzoyl ring significantly impacts activity. For example, Analog 1 (3-methoxybenzoyl) lacks reported activity, whereas the target compound’s 2,4-dimethoxy substitution may improve binding affinity due to steric and electronic effects .
Heterocyclic Modifications :
- Replacement of piperidine with piperazine (Analog 3) introduces additional hydrogen-bonding sites, which could alter pharmacokinetics .
- Pyrazole-substituted analogs (Analog 5) demonstrate structural diversity but require further evaluation for biological relevance .
Antimicrobial Potential: Piperidine-containing indole derivatives like DMPI (Analog 4) show synergistic effects against MRSA, suggesting that the target compound’s piperidine moiety may enhance antimicrobial activity .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., Analog 2) are easier to synthesize, while the target compound’s 2,4-dimethoxybenzoyl group may require multi-step coupling reactions .
Biological Activity
The compound 2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes a pyridazinone core and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.
- IUPAC Name: this compound
- Molecular Formula: C22H27N3O4
- Molecular Weight: 397.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 2310207-69-1 |
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in disease pathways or neurotransmitter receptors. The piperidine component is hypothesized to engage with neurotransmitter systems, while the pyridazinone core may inhibit certain enzymatic activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related structures have shown potent inhibitory effects against various cancer cell lines, including lung, colon, and breast cancer cells . The structural motifs present in this compound may contribute to its cytotoxic effects.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes. For example, it has been suggested that similar compounds may inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies. This inhibition could potentially lead to therapeutic applications in oncology.
Case Studies and Research Findings
- Study on Antitumor Properties:
-
Enzyme Inhibition Research:
- Another study investigated the inhibitory effects of similar arylpiperidinyl ketones on BTK. The results showed moderate inhibitory activity, indicating potential applications for treating B-cell malignancies.
Q & A
Q. What are the recommended synthetic routes for 2-((1-(2,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the pyridazinone core. Key steps include:
- Step 1 : Introduction of the 2,4-dimethoxybenzoyl group to the piperidine ring via nucleophilic acyl substitution under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Step 2 : Alkylation of the pyridazinone at the N-2 position using the functionalized piperidine intermediate. This step may require a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
- Optimization : Reaction yields (typically 50–70%) can be improved by controlling solvent polarity (e.g., ethanol or DMF) and temperature gradients. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Table 1 : Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | DCM, TEA, 40°C | 65 | 90 | |
| 2 | DMF, EDCI, 70°C | 58 | 85 |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methoxy groups (2,4-dimethoxybenzoyl) show singlets at δ 3.8–3.9 ppm, while the piperidine methylene protons resonate at δ 2.4–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.2184 for C₂₂H₂₉N₃O₅⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer : SAR studies should systematically vary substituents on the pyridazinone and piperidine moieties:
- Variation 1 : Replace the 2,4-dimethoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on target binding .
- Variation 2 : Modify the methyl group on the pyridazinone ring to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects .
- Assays : Perform in vitro binding assays (e.g., fluorescence polarization for enzyme inhibition) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological data for structurally analogous pyridazinone derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or structural nuances. Solutions include:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify if conflicting in vivo results stem from pharmacokinetic variability (e.g., CYP450 metabolism) .
- Crystallography : Resolve target-bound crystal structures to confirm binding modes of disputed analogs .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Key parameters to address:
- Solubility : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce first-pass metabolism .
- Bioavailability : Conduct pharmacokinetic studies in rodent models, monitoring plasma levels via LC-MS/MS after oral/intravenous administration .
Data Contradiction Analysis
Q. How should researchers address conflicting synthetic yields reported for similar pyridazinone derivatives?
- Methodological Answer : Contradictions may arise from impurities in starting materials or unoptimized conditions. Mitigation steps:
- Reproducibility Checks : Repeat reactions using reagents from different suppliers (e.g., compare Sigma-Aldrich vs. TCI America) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-oxide formation) and adjust reducing agents (e.g., NaBH₄) .
- Statistical Design : Apply a factorial design (e.g., 2³ factorial) to test interactions between temperature, solvent, and catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
